molecular formula C13H14N4O2 B10982066 1-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole

1-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole

Cat. No.: B10982066
M. Wt: 258.28 g/mol
InChI Key: NJWRFCVBKXHHOE-UHFFFAOYSA-N
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Description

The compound {5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-1,2,4-OXADIAZOL-3-YL}METHYL METHYL ETHER is a complex organic molecule that features a benzimidazole moiety linked to an oxadiazole ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-1,2,4-OXADIAZOL-3-YL}METHYL METHYL ETHER typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Linking the Benzimidazole to the Oxadiazole Ring: The benzimidazole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl linker.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with a nitrile oxide to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

{5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-1,2,4-OXADIAZOL-3-YL}METHYL METHYL ETHER: can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The methyl ether group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of the oxadiazole ring would yield amines.

Scientific Research Applications

{5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-1,2,4-OXADIAZOL-3-YL}METHYL METHYL ETHER: has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-1,2,4-OXADIAZOL-3-YL}METHYL METHYL ETHER depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to DNA, while the oxadiazole ring can interact with proteins, affecting their function.

Comparison with Similar Compounds

{5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-1,2,4-OXADIAZOL-3-YL}METHYL METHYL ETHER: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of benzimidazole and oxadiazole rings in {5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-1,2,4-OXADIAZOL-3-YL}METHYL METHYL ETHER provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

5-[2-(benzimidazol-1-yl)ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H14N4O2/c1-18-8-12-15-13(19-16-12)6-7-17-9-14-10-4-2-3-5-11(10)17/h2-5,9H,6-8H2,1H3

InChI Key

NJWRFCVBKXHHOE-UHFFFAOYSA-N

Canonical SMILES

COCC1=NOC(=N1)CCN2C=NC3=CC=CC=C32

Origin of Product

United States

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